molecular formula C3H5N5O2 B3222040 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide CAS No. 1211025-52-3

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B3222040
CAS No.: 1211025-52-3
M. Wt: 143.10 g/mol
InChI Key: DNFUTAVRGAVUKE-UHFFFAOYSA-N
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Description

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound that belongs to the oxadiazole familyThe presence of the oxadiazole ring and the hydroxy group contributes to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with the pleckstrin homology domain of the AKT enzyme. By inhibiting the binding of phosphatidylinositol-3,4,5-trisphosphate, the compound prevents the activation of the AKT enzyme, thereby disrupting the PI3K signaling pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific functional groups that enhance its biological activity and specificity in inhibiting the AKT enzyme. This uniqueness makes it a promising candidate for further development in medicinal chemistry.

Properties

CAS No.

1211025-52-3

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

IUPAC Name

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8)

InChI Key

DNFUTAVRGAVUKE-UHFFFAOYSA-N

Isomeric SMILES

C1(=NON=C1N)/C(=N\O)/N

SMILES

C1(=NON=C1N)C(=NO)N

Canonical SMILES

C1(=NON=C1N)C(=NO)N

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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